molecular formula C9H9ClN2O4 B7938215 3-Chloro-N-methoxy-N-methyl-5-nitrobenzamide

3-Chloro-N-methoxy-N-methyl-5-nitrobenzamide

Cat. No.: B7938215
M. Wt: 244.63 g/mol
InChI Key: SRCZLVFHISZNCN-UHFFFAOYSA-N
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Description

3-Chloro-N-methoxy-N-methyl-5-nitrobenzamide is an organic compound with the molecular formula C9H10ClN2O4 This compound is characterized by the presence of a chloro group, a methoxy group, a methyl group, and a nitro group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N-methoxy-N-methyl-5-nitrobenzamide typically involves the following steps:

    Nitration: The introduction of a nitro group into the benzene ring is achieved through nitration. This involves treating the benzene derivative with a mixture of concentrated nitric acid and sulfuric acid.

    Methoxylation: The methoxy group is introduced via a methoxylation reaction, often using methanol in the presence of a base.

    Amidation: The final step involves the formation of the benzamide structure through an amidation reaction, typically using an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-methoxy-N-methyl-5-nitrobenzamide undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions, particularly the nitro group, which can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

    Aminobenzamide: Reduction of the nitro group results in the formation of aminobenzamide.

    Substituted Benzamides: Substitution reactions yield various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-Chloro-N-methoxy-N-methyl-5-nitrobenzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-N-methoxy-N-methyl-5-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and methoxy groups contribute to the compound’s overall reactivity and specificity towards certain molecular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-N-methoxy-N-methylbenzamide
  • 3-Chloro-N-methoxy-N-methyl-4-nitrobenzamide
  • 3-Chloro-N-methoxy-N-methyl-2-nitrobenzamide

Uniqueness

3-Chloro-N-methoxy-N-methyl-5-nitrobenzamide is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-chloro-N-methoxy-N-methyl-5-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O4/c1-11(16-2)9(13)6-3-7(10)5-8(4-6)12(14)15/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRCZLVFHISZNCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC(=CC(=C1)Cl)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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